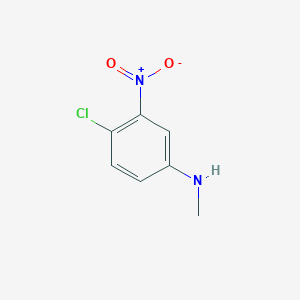

Aniline, 4-chloro-N-methyl-3-nitro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Aniline, 4-chloro-N-methyl-3-nitro-” is a chemical compound that is used in the synthesis of substances and laboratory chemicals . It is also an intermediate or product in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .

Synthesis Analysis

The synthesis of “Aniline, 4-chloro-N-methyl-3-nitro-” involves several steps. It can be synthesized through the Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines . It can also be synthesized through the Mannich reaction with aldehydes and cyclic ketones to form β-amino carbonyl compounds . Nitration can also be used to form 4-chloro-3-nitroaniline in the presence of guanidinium nitrate .Molecular Structure Analysis

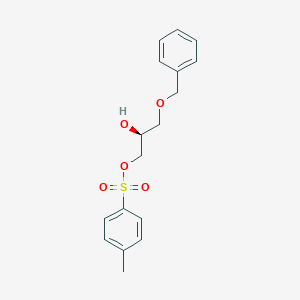

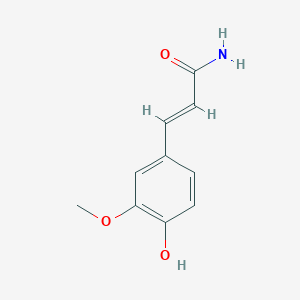

The molecular structure of “Aniline, 4-chloro-N-methyl-3-nitro-” can be represented as C7H7ClN2O2 . The molecular weight of this compound is 186.59600 .Chemical Reactions Analysis

“Aniline, 4-chloro-N-methyl-3-nitro-” undergoes several chemical reactions. It is one of the intermediates or products in the photochemical transformations (λ=254 nm) of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions containing the cationic surfactant cetyltrimethylammonium (CTA) and the anionic nucleophile borohydride (BH 4-) .Physical And Chemical Properties Analysis

“Aniline, 4-chloro-N-methyl-3-nitro-” is a crystalline substance with a white color . It has a density of 1.406g/cm3 and a boiling point of 327.6ºC at 760mmHg . The nitro group in the compound contributes to its high dipole moments, which fall between 3.5 D and 4.0 D .作用机制

The mechanism of action of “Aniline, 4-chloro-N-methyl-3-nitro-” involves several steps. It can undergo direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . It can also undergo reactions with secondary amines, primary amines, and ammonia equivalents .

安全和危害

“Aniline, 4-chloro-N-methyl-3-nitro-” is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may cause cancer . It is also very toxic to aquatic life with long-lasting effects . It is classified as a Category 3 acute toxicity substance and a Category 1B carcinogenic substance .

未来方向

属性

IUPAC Name |

4-chloro-N-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWYUIABSIEMJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167562 |

Source

|

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniline, 4-chloro-N-methyl-3-nitro- | |

CAS RN |

16330-03-3 |

Source

|

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)